

commercial suppliers of (3-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

Cat. No.: B591663

[Get Quote](#)

An In-depth Technical Guide to **(3-Fluoro-2-nitrophenyl)methanol** for Researchers and Drug Development Professionals

Introduction

(3-Fluoro-2-nitrophenyl)methanol, with CAS Number 1214323-11-1, is a fluorinated nitroaromatic compound.^[1] Its structural features, including a fluorine atom, a nitro group, and a hydroxymethyl group, make it a valuable building block in organic synthesis. Specifically, it serves as a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.^[1] The presence and relative positions of these functional groups allow for a variety of chemical transformations, making it a versatile reagent for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of **(3-Fluoro-2-nitrophenyl)methanol** for professionals in research and drug development.

Commercial Suppliers

A number of chemical suppliers offer **(3-Fluoro-2-nitrophenyl)methanol**, typically for research and development purposes. The available purities and quantities vary among suppliers.

Supplier	Purity	Quantity	CAS Number	Reference
BLD Pharm	Research Grade	Inquire	1214323-11-1	[2]
Chemical Technology Co., LTD	≥99%	Inquire	1214323-11-1	[1]
Santa Cruz Biotechnology	Research Grade	Inquire	503315-74-0 (Isomer)	[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(3-Fluoro-2-nitrophenyl)methanol** and its isomers.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [3]
Molecular Weight	171.13 g/mol	[3]
CAS Number	1214323-11-1	[1]
Appearance	White to off-white solid	
Storage	Store in a cool, dry place.	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol** is not readily available in the searched literature, a general and robust method for the synthesis of a closely related isomer, (2-Fluoro-3-nitrophenyl)methanol, has been described. This procedure involves the reduction of the corresponding methyl ester using a reducing agent such as Diisobutylaluminium hydride (DIBAL-H). Researchers can adapt this methodology for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol** from its corresponding ester precursor.

General Protocol for the Synthesis of a Fluoronitrobenzyl Alcohol via Ester Reduction:

Materials:

- Methyl 2-fluoro-3-nitrobenzoate (or the corresponding precursor for the desired isomer)
- Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
- Toluene, anhydrous
- Methanol
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
- Ethyl acetate
- Saturated brine (NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Syringes and needles
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A solution of the starting ester (e.g., methyl 2-fluoro-3-nitrobenzoate, 1.0 equivalent) in anhydrous toluene is prepared in a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask.
- Cooling: The reaction flask is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.

- **Addition of Reducing Agent:** A solution of DIBAL-H (typically 2.5 to 3.0 equivalents) is added dropwise to the cooled ester solution. The temperature should be carefully maintained below -70 °C during the addition.
- **Reaction Monitoring:** The reaction mixture is stirred at -78 °C for a specified time (e.g., 30 minutes), followed by warming to 0 °C for another period (e.g., 30 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. This is done at a low temperature to control the exothermic reaction.
- **Workup:** The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The mixture is then transferred to a separatory funnel.
- **Extraction:** The aqueous layer is extracted multiple times with ethyl acetate.
- **Washing:** The combined organic layers are washed with water and then with saturated brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude alcohol can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

(3-Fluoro-2-nitrophenyl)methanol and related substituted fluorophenyl methanol compounds are recognized as important intermediates in the synthesis of pharmaceutically active molecules.[\[1\]](#)

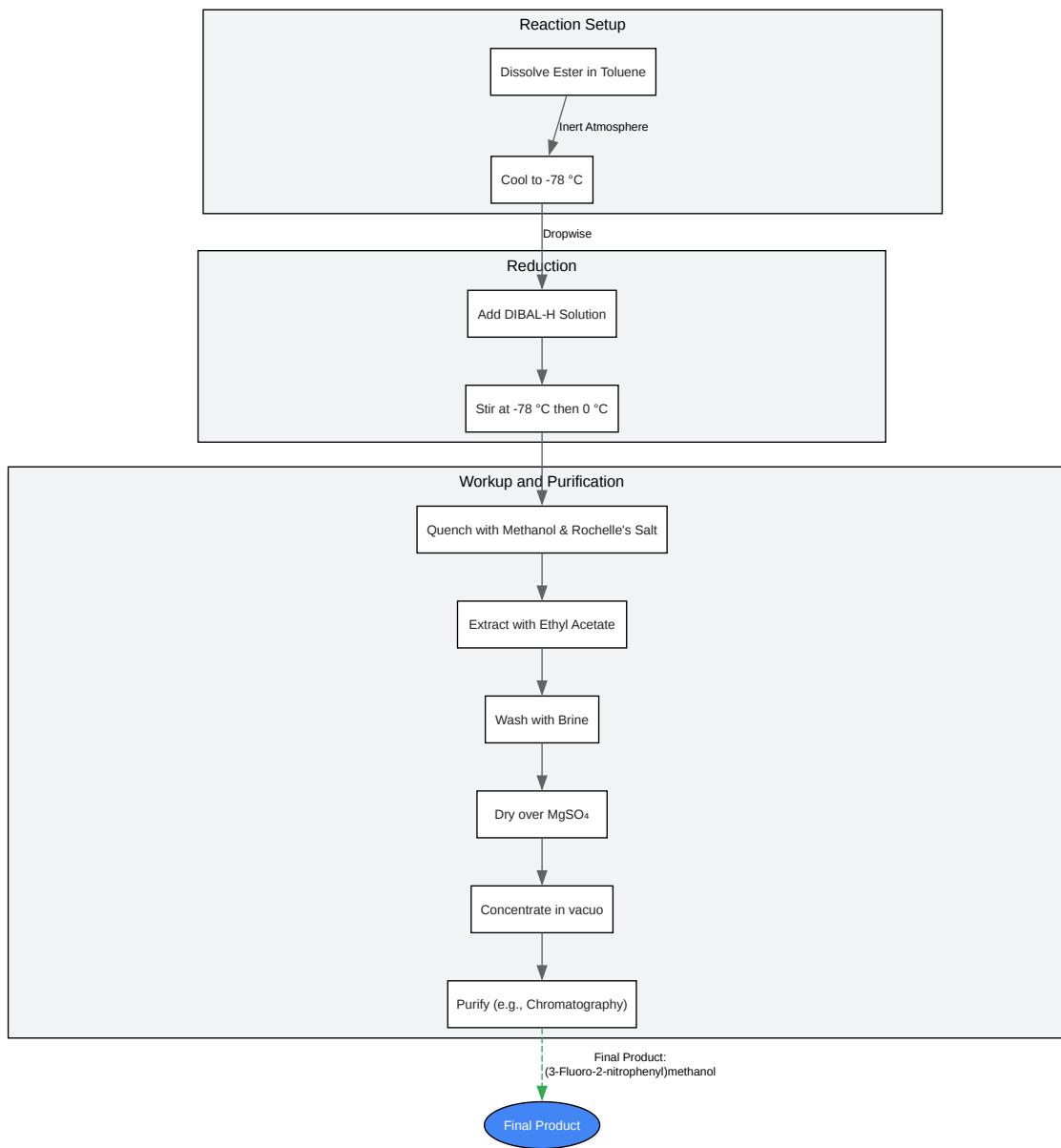
Antiviral Agents

Substituted 3-fluorophenyl methanol compounds have been investigated for their potential as antiviral drugs. A patent discloses their application in preparing medicines for the prevention

and treatment of cytomegalovirus (CMV) infections.^[4] The disclosed compounds are reported to have significantly strengthened effectiveness and improved safety performance compared to existing treatments like ganciclovir.^[4]

Anticancer and Antioxidant Agents

The nitrophenyl moiety is a structural feature found in various compounds with demonstrated biological activities. Research on other nitrophenyl-containing heterocyclic compounds has shown their potential as anticancer and antioxidant agents.^[5] While direct evidence for **(3-Fluoro-2-nitrophenyl)methanol** is limited, its role as a precursor allows for its incorporation into larger molecules designed to target cancer-related pathways or to possess antioxidant properties.

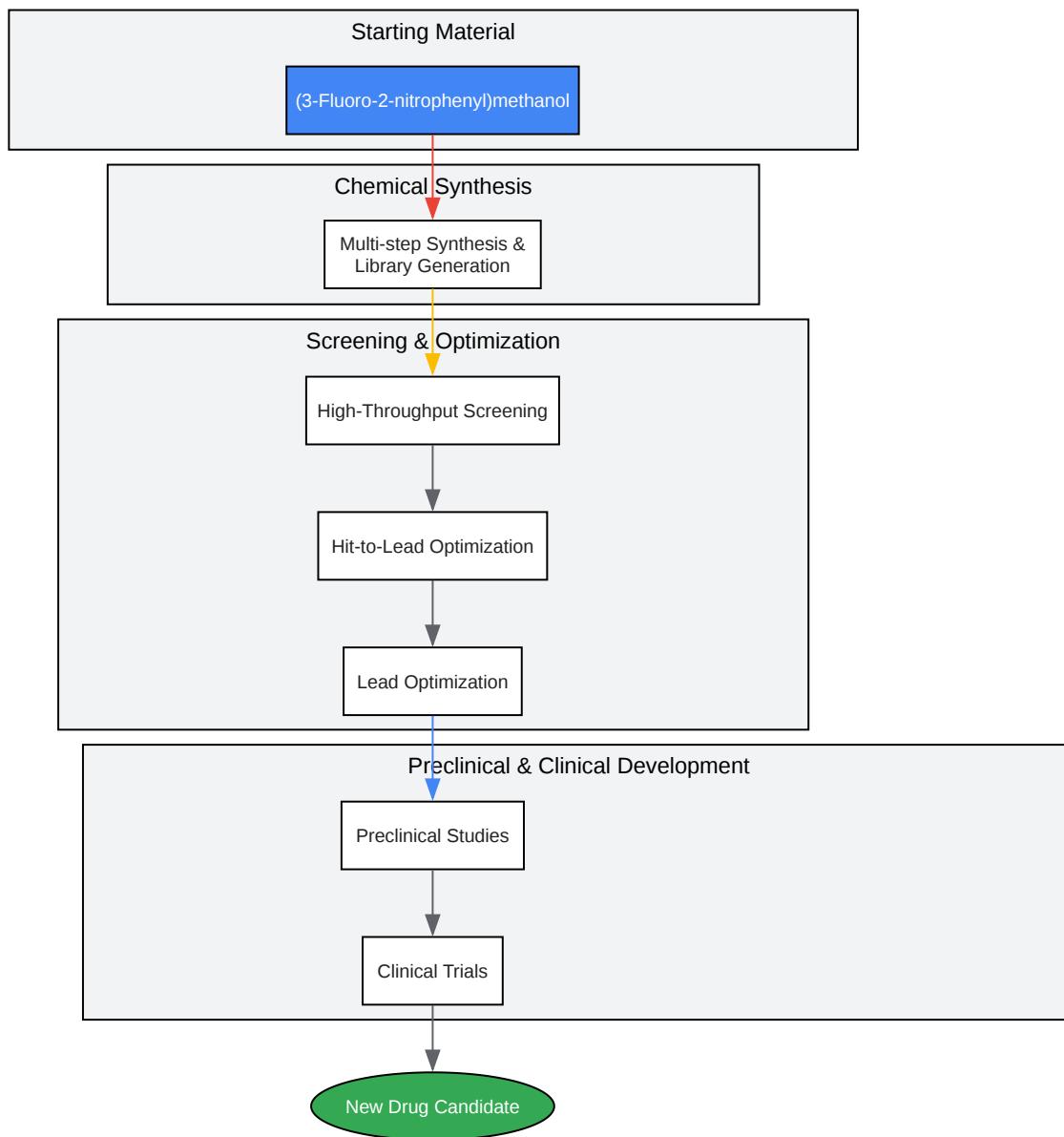

Kinase Inhibitors

The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. Although **(3-Fluoro-2-nitrophenyl)methanol** is not a kinase inhibitor itself, it serves as a valuable starting material for the synthesis of more complex molecules that can exhibit such activity. The strategic placement of the fluoro and nitro groups can influence the electronic properties and binding interactions of the final drug candidate with the target kinase.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a fluoronitrobenzyl alcohol from its corresponding ester, as described in the experimental protocol section.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **(3-Fluoro-2-nitrophenyl)methanol**.

Role in Drug Discovery Workflow

This diagram illustrates the logical relationship of how a chemical intermediate like **(3-Fluoro-2-nitrophenyl)methanol** is utilized in a typical drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: Role of an intermediate in the drug discovery process.

Conclusion

(3-Fluoro-2-nitrophenyl)methanol is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of antiviral and potentially other therapeutic agents makes it a compound of high interest to medicinal chemists and researchers. This guide has provided a summary of its commercial availability, physicochemical properties, a general synthetic approach, and its applications, aiming to support the ongoing efforts in the development of new and improved pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-fluoro-2-nitrophenyl)Methanol/3-fluoro-2-nitrobenzyl alcohol, CasNo.1214323-11-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 1214323-11-1|(3-Fluoro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial suppliers of (3-Fluoro-2-nitrophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591663#commercial-suppliers-of-3-fluoro-2-nitrophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com